N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps. One common method is the reduction of Schiff bases. For example, the compound can be synthesized via the reduction of a Schiff base formed from the reaction of 4-(dimethylamino)benzaldehyde and 2-methoxyaniline . The reduction is often carried out using sodium borohydride (NaBH4) as the reducing agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or platinum may be employed to facilitate certain reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific structural features, such as the combination of a benzodiazole ring with dimethylamino and methoxy substituents
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-(2-methoxyphenyl)benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-26(2)19-11-8-17(9-12-19)15-24-18-10-13-21-20(14-18)25-16-27(21)22-6-4-5-7-23(22)28-3/h4-14,16,24H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPFTBLVAQQGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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